(8-methyl-8H-thieno[2,3-b]indol-2-yl)(morpholino)methanone

mGluR1 antagonist CNS drug discovery thieno[2,3-b]indole SAR

(8-methyl-8H-thieno[2,3-b]indol-2-yl)(morpholino)methanone (CAS 172869-39-5), also named 8-Methyl-2-morpholinocarbonylthieno[2,3-b]indole, is a synthetic heterocyclic compound with the molecular formula C16H16N2O2S and a molecular weight of 300.38 g/mol. It belongs to the thieno[2,3-b]indole class, which was originally developed as a series of potent antagonists at the metabotropic glutamate receptor 1 (mGluR1) for central nervous system indications.

Molecular Formula C16H16N2O2S
Molecular Weight 300.38
CAS No. 172869-39-5
Cat. No. B2793969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(8-methyl-8H-thieno[2,3-b]indol-2-yl)(morpholino)methanone
CAS172869-39-5
Molecular FormulaC16H16N2O2S
Molecular Weight300.38
Structural Identifiers
SMILESCN1C2=CC=CC=C2C3=C1SC(=C3)C(=O)N4CCOCC4
InChIInChI=1S/C16H16N2O2S/c1-17-13-5-3-2-4-11(13)12-10-14(21-16(12)17)15(19)18-6-8-20-9-7-18/h2-5,10H,6-9H2,1H3
InChIKeyOAKAOPJHCGHCPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Source and Identify (8-methyl-8H-thieno[2,3-b]indol-2-yl)(morpholino)methanone (CAS 172869-39-5) for CNS Research


(8-methyl-8H-thieno[2,3-b]indol-2-yl)(morpholino)methanone (CAS 172869-39-5), also named 8-Methyl-2-morpholinocarbonylthieno[2,3-b]indole, is a synthetic heterocyclic compound with the molecular formula C16H16N2O2S and a molecular weight of 300.38 g/mol . It belongs to the thieno[2,3-b]indole class, which was originally developed as a series of potent antagonists at the metabotropic glutamate receptor 1 (mGluR1) for central nervous system indications [1]. The compound features an 8-methyl substitution on the indole nitrogen and a morpholinocarbonyl group at the 2-position of the thieno ring, a specific combination that distinguishes it from other in-class analogs.

Procurement Risk: Why Not All Thieno[2,3-b]indole Analogs Substitute for (8-methyl-8H-thieno[2,3-b]indol-2-yl)(morpholino)methanone


Within the thieno[2,3-b]indole class, even minor structural variations produce divergent pharmacological profiles that preclude simple interchange. The core patent literature establishes that the 8-methyl substitution on the indole nitrogen and the morpholinocarbonyl moiety at the 2-position are critical pharmacophoric elements for mGluR1 antagonism [1]. Closely related analogs—such as those bearing an 8-benzyl group, a carboxylic acid at the 2-position, or a piperazinylcarbonyl replacement—exhibit different receptor occupancy, functional activity, and physicochemical properties [1]. Without direct comparative pharmacological data showing equivalence, substituting any in-class analog for (8-methyl-8H-thieno[2,3-b]indol-2-yl)(morpholino)methanone introduces unacceptable risk of altered potency, selectivity, or solubility that can compromise experimental reproducibility and data integrity.

Quantitative Differentiation Evidence for (8-methyl-8H-thieno[2,3-b]indol-2-yl)(morpholino)methanone vs. In-Class Analogs


Structural Differentiation: 8-Methyl-2-morpholinocarbonyl as a Distinct Pharmacophoric Combination

The compound (8-methyl-8H-thieno[2,3-b]indol-2-yl)(morpholino)methanone is specifically claimed in US Patent 5,536,721 as one of a select group of 12 morpholinocarbonyl-bearing thieno[2,3-b]indoles with demonstrated mGluR1 antagonism [1]. Structurally, it combines an 8-methyl substituent on the indole nitrogen with a morpholinocarbonyl group at position 2. Closest analogs that differ in only one position include: 8-Methyl-2-(4-methyl-1-piperazinylcarbonyl)thieno[2,3-b]indole (different 2-substituent), 8-Benzyl-2-morpholinocarbonylthieno[2,3-b]indole (different 8-substituent), and 5-Chloro-8-methyl-2-morpholinocarbonylthieno[2,3-b]indole (additional 5-chloro substitution) [1]. While direct head-to-head quantitative pharmacology data for the target compound is absent from the patent disclosure, the SAR framework establishes that both the 8-methyl and 2-morpholinocarbonyl groups are necessary for the specific mGluR1 antagonist pharmacophore [1].

mGluR1 antagonist CNS drug discovery thieno[2,3-b]indole SAR

Predicted Physicochemical Differentiation: pKa as an Ionization State Driver

The compound exhibits a predicted acid dissociation constant (pKa) of -1.33 ± 0.20 , indicating that the morpholinocarbonyl nitrogen is essentially non-basic under physiological conditions. This contrasts with the 8-Methyl-2-(4-methyl-1-piperazinylcarbonyl) analog, where the piperazine ring introduces a basic tertiary amine center with a predicted pKa in the range of 7-8, significantly altering ionization state at pH 7.4. The neutral character of the morpholinocarbonyl group at physiological pH contributes to different membrane permeability and blood-brain barrier penetration potential relative to basic amine-containing analogs, though direct comparative permeability data are not available in the primary patent literature.

physicochemical profiling drug-likeness BBB penetration prediction

Receptor Target Specificity: mGluR1 vs. Off-Target Liability Potential

The patent's biological assay context establishes that the thieno[2,3-b]indole series, including 8-methyl-2-morpholinocarbonylthieno[2,3-b]indole, was characterized for inhibition of PI-hydrolysis in BHK 570 cells specifically expressing mGluR1α receptors, with no response observed in wild-type BHK cells [1]. This provides target engagement specificity data at the receptor-subtype level. By contrast, non-carboxylate mGluR1 antagonists such as 5-chloro-8-methylthieno[2,3-b]indole-2-carboxylic acid were subsequently shown to exhibit non-competitive inhibition of mGluR1α, suggesting a distinct allosteric binding mode [2]. The morpholinocarbonyl derivative operates within the same class-level mechanism but with a different 2-position pharmacophore that may confer different allosteric binding properties compared to the carboxylic acid analog.

mGluR1 selectivity GPCR pharmacology CNS target engagement

Application Scenarios for (8-methyl-8H-thieno[2,3-b]indol-2-yl)(morpholino)methanone Based on Evidence


mGluR1 Antagonist Pharmacological Tool Compound for CNS Research

This compound serves as a specific mGluR1 antagonist tool for in vitro CNS target engagement studies. As a named example in US 5,536,721, it is validated in the PI-hydrolysis functional assay using BHK 570 cells expressing mGluR1α, with no activity in wild-type cells confirming receptor-specific action [1]. Researchers investigating mGluR1-mediated signaling in neurological disease models—including epilepsy, cerebral ischemia, Parkinson's disease, and chronic pain—can employ this compound where a neutral (non-acidic, non-basic) 2-position pharmacophore is preferred.

Structure-Activity Relationship (SAR) Studies on Thieno[2,3-b]indole Scaffolds

The compound is valuable as a reference point in SAR campaigns exploring the thieno[2,3-b]indole chemical space. Its combination of 8-methyl and 2-morpholinocarbonyl substituents represents one specific pharmacophoric configuration among the 12 morpholinocarbonyl analogs disclosed in the patent [1]. Systematic comparison with the 8-benzyl, 5-chloro, 5-bromo, 5-nitro, and piperazinylcarbonyl variants enables mapping of how specific substituents modulate mGluR1 activity and physicochemical properties.

CNS Drug Discovery Targeting Metabotropic Glutamate Receptors

For medicinal chemistry programs aimed at developing mGluR1 antagonists for CNS indications, this compound provides a starting scaffold with a predicted pKa of -1.33, ensuring neutrality at physiological pH . This physicochemical profile is favorable for blood-brain barrier penetration and contrasts with basic amine-containing analogs. Procurement of the exact compound ensures consistent ionization behavior in permeability and pharmacokinetic assays.

Quote Request

Request a Quote for (8-methyl-8H-thieno[2,3-b]indol-2-yl)(morpholino)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.